molecular formula C9H15NO4 B2768632 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 227201-29-8

5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2768632
CAS RN: 227201-29-8
M. Wt: 201.222
InChI Key: DKDPHIODDGUUAB-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as DMAD, is an organic compound with a wide range of applications in the scientific and medical fields. It has been used in the synthesis of other compounds, in biomedical research, and in laboratory experiments.

Scientific Research Applications

Fluorescent Probe for Biological Imaging

Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester serves as a fluorescent probe in biological imaging studies. Its unique chemical structure allows it to interact with specific cellular components, making it valuable for visualizing cellular processes, tracking molecular pathways, and studying cellular dynamics .

Peptide Synthesis Reagent

Researchers utilize this compound as a reagent in peptide synthesis. Its compatibility with peptide coupling reactions enables efficient peptide bond formation. By facilitating the assembly of amino acids into longer peptide chains, it contributes to the development of bioactive peptides, pharmaceuticals, and protein-based therapeutics.

Catalyst in Organic Reactions

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate acts as a catalyst in various organic reactions. Its presence enhances reaction rates, selectivity, and yields. Researchers have explored its utility in transformations such as esterifications, amidations, and C–C bond formations. Its mild reaction conditions and compatibility with diverse substrates make it a versatile catalyst .

Solvent for O- and N-Arylation Reactions

In the context of green chemistry, this compound has been investigated as a solvent for O- and N-arylation reactions via SNAr (nucleophilic aromatic substitution) processes. Notably, it demonstrates solvent recovery capabilities while maintaining yields comparable to other green solvents. This property is particularly relevant for sustainable synthesis and purification methods .

Membrane Science Applications

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate finds applications in membrane science. Traditional toxic polar aprotic solvents are often unavoidable in large quantities during membrane fabrication. However, this green solvent offers an alternative. Its properties, including dielectric constant, solubility parameters, and NMR residual shifts, have been characterized to facilitate its adoption in membrane-related research .

Sustainable Synthesis Routes

Efforts have been made to develop more sustainable synthetic routes for this compound. Novel single-step reactions have been explored, resulting in high-purity products. These greener synthetic methodologies offer advantages over patented routes in terms of atom economy, complete E factor, carbon intensity, and hazard analysis .

properties

IUPAC Name

5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDPHIODDGUUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

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